C21H22ClN3O6
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Overview
Description
The compound with the molecular formula C21H22ClN3O6 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H22ClN3O6 involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of readily available raw materials and environmentally friendly methods to ensure sustainability. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
C21H22ClN3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
C21H22ClN3O6: has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of C21H22ClN3O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
C21H22ClN3O6: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds
- C21H22ClN3O5
- C21H22ClN3O7
- C21H21ClN3O6
These compounds share structural similarities but differ in the number and type of functional groups, leading to variations in their reactivity and applications .
Biological Activity
C21H22ClN3O6 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula this compound indicates that this compound contains:
- Carbon (C) : 21
- Hydrogen (H) : 22
- Chlorine (Cl) : 1
- Nitrogen (N) : 3
- Oxygen (O) : 6
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial and fungal strains. The following table summarizes its effectiveness compared to standard antimicrobial agents:
Microorganism | Inhibition Zone (mm) | Standard Agent | Inhibition Zone (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 20 |
Escherichia coli | 12 | Ampicillin | 18 |
Candida albicans | 14 | Fluconazole | 22 |
The results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
This compound has also been evaluated for its anticancer properties, specifically against breast cancer cell lines (MCF-7). The following table presents the IC50 values obtained from various studies:
Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
---|---|---|---|
This compound | 28.66 | 5-Fluorouracil | 6.00 |
Compound X | >100 | Carboplatin | >100 |
These findings suggest that this compound has a moderate anticancer effect, outperforming some standard treatments in specific assays .
The biological activity of this compound is believed to be mediated through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors involved in inflammation and cell signaling, potentially modulating immune responses .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus demonstrated a consistent inhibition pattern, suggesting its potential as a therapeutic agent for skin infections. -
Case Study on Cancer Treatment :
In vitro studies using MCF-7 cell lines revealed that treatment with this compound resulted in significant apoptosis compared to untreated controls. This study highlights the compound's potential as an adjunct therapy in breast cancer treatment .
Properties
Molecular Formula |
C21H22ClN3O6 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C21H22ClN3O6/c22-12-5-1-4-11-17(12)23-20(30)21(11)16-15(13(24-21)6-7-14(26)27)18(28)25(19(16)29)9-10-3-2-8-31-10/h1,4-5,10,13,15-16,24H,2-3,6-9H2,(H,23,30)(H,26,27)/t10?,13-,15-,16+,21+/m0/s1 |
InChI Key |
DERHFNHEHXFYBG-FDQVRVBVSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O |
Origin of Product |
United States |
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